molecular formula C14H15N3O3S2 B4682165 2-(6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)-N-(2-hydroxyethyl)acetamide

2-(6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)-N-(2-hydroxyethyl)acetamide

Cat. No. B4682165
M. Wt: 337.4 g/mol
InChI Key: QLUPKPXDLCHVNU-UHFFFAOYSA-N
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Description

The compound of interest is part of a broader class of chemicals known for their complex molecular structure and potential biological activity. While the specific compound "2-(6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)-N-(2-hydroxyethyl)acetamide" may not have been directly studied, research on related thiazolo[3,2-a]pyrimidinones and thieno[2,3-d]pyrimidines provides insight into the synthesis, structure, and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related thiazolo and thieno pyrimidine derivatives typically involves multistep reactions, including cyclization and condensation processes. For instance, the synthesis of thiazolo[3,2-a]pyrimidinones uses electrophilic building blocks for ring formation, showing the complexity and precision required in synthesizing such molecules (Janardhan et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of compounds within this chemical class often involves spectral studies, including IR, 1H NMR, and X-ray diffraction. These techniques confirm the structure and elucidate the spatial arrangement of atoms within the molecule, highlighting the intricate design of thiazolo and thieno pyrimidine derivatives (Yu et al., 2014).

Chemical Reactions and Properties

Thiazolo[3,2-a]pyrimidinones and related compounds participate in a variety of chemical reactions, indicating their reactive nature and potential as intermediates in the synthesis of more complex molecules. These reactions can include condensation with carbodiimides, showcasing the compounds' versatility in chemical synthesis (Yu et al., 2014).

Physical Properties Analysis

While specific data on the physical properties of "this compound" are not available, related research indicates that compounds in this family generally exhibit solid-state characteristics at room temperature, with specific melting points that can be used to confirm purity and identity.

Chemical Properties Analysis

The chemical properties of thiazolo[3,2-a]pyrimidinones and related compounds include their reactivity towards various reagents, ability to undergo cycloaddition reactions, and potential to form stable heterocyclic systems. These properties are crucial for their application in medicinal chemistry and the synthesis of pharmaceuticals (Janardhan et al., 2014).

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its reactivity. Additionally, the compound could be modified to create new, potentially biologically active derivatives .

properties

IUPAC Name

2-(4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-12-yl)-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-7-8(2)22-12-11(7)13(20)17-9(6-21-14(17)16-12)5-10(19)15-3-4-18/h6,18H,3-5H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUPKPXDLCHVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=CSC3=N2)CC(=O)NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)-N-(2-hydroxyethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)-N-(2-hydroxyethyl)acetamide
Reactant of Route 3
2-(6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)-N-(2-hydroxyethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)-N-(2-hydroxyethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)-N-(2-hydroxyethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)-N-(2-hydroxyethyl)acetamide

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